molecular formula C16H15ClN2O3 B8741231 1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione CAS No. 1197377-31-3

1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione

Cat. No. B8741231
M. Wt: 318.75 g/mol
InChI Key: FUPWOFWDARMISK-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

A 22 L reactor equipped with a overhead stirring, a thermocouple, a distillation apparatus, and a nitrogen inlet was purged with nitrogen before 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (20, 300 g, 1.39 mol), 1-(2-chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione (11, 635 g, 1.99 mol, 1.43 equiv), and ethylene glycol (3.0 L) were charged to the reactor at room temperature. The resulting reaction mixture was heated to 130-140° C. with nitrogen bubbled through continuously. The distillate was collected with the distillation apparatus. After 3-4 h, HPLC indicated the reaction was deemed complete (presence of <1.5% of starting material 20). The reaction mixture was gradually cooled to room temperature. A 2.5% aqueous sodium carbonate solution (Na2CO3, 14.1 L) was added with stirring to the reactor over 60 min and the mixture was stirred at room temperature for 1-2 h. The mixture was then filtered, and the solid was washed with water (9.6 L) and dried under vacuum to afford the desired crude product (13, 980.4 g), which was combined with several other batches for purification as described below.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
635 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([F:16])[CH:9]=2)=[CH:6][N:7]=1.Cl[CH:18]([CH2:28][C:29]1[CH:30]=[C:31]2[C:36](=[CH:37][CH:38]=1)[N:35]=[CH:34][CH:33]=[CH:32]2)[CH:19](N1C(=O)CCC1=O)O>C(O)CO>[F:16][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[N:7][C:2]3[N:3]([C:18]([CH2:28][C:29]4[CH:30]=[C:31]5[C:36](=[CH:37][CH:38]=4)[N:35]=[CH:34][CH:33]=[CH:32]5)=[CH:19][N:1]=3)[N:4]=2)[CH:15]=[CH:14][C:11]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
NC=1N=NC(=CN1)C1=CC(=C(C#N)C=C1)F
Name
Quantity
635 g
Type
reactant
Smiles
ClC(C(O)N1C(CCC1=O)=O)CC=1C=C2C=CC=NC2=CC1
Name
Quantity
3 L
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L reactor equipped with a overhead
ADDITION
Type
ADDITION
Details
were charged to the reactor at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
bubbled through continuously
DISTILLATION
Type
DISTILLATION
Details
The distillate was collected with the distillation apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually cooled to room temperature
ADDITION
Type
ADDITION
Details
A 2.5% aqueous sodium carbonate solution (Na2CO3, 14.1 L) was added
STIRRING
Type
STIRRING
Details
with stirring to the reactor over 60 min
Duration
60 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1-2 h
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solid was washed with water (9.6 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 980.4 g
YIELD: CALCULATEDPERCENTYIELD 185.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.